BenchChemオンラインストアへようこそ!

7-Chloro-4-(1-pyrrolidinyl)quinoline

Anti-Toxoplasma Phenotypic screening Protozoan chemotherapy

7-Chloro-4-(1-pyrrolidinyl)quinoline (CAS 353257-12-2) is a heterocyclic small molecule consisting of a quinoline core substituted with a chlorine atom at position 7 and a pyrrolidin-1-yl group at position It bears the Medicines for Malaria Venture (MMV) identifier MMV007363 and was distributed as part of the open-access Malaria Box compound collection. The compound has a molecular weight of 232.71 g·mol⁻¹, a calculated AlogP of 3.303, and the molecular formula C₁₃H₁₃ClN₂.

Molecular Formula C13H13ClN2
Molecular Weight 232.71 g/mol
CAS No. 353257-12-2
Cat. No. B10796245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-(1-pyrrolidinyl)quinoline
CAS353257-12-2
Molecular FormulaC13H13ClN2
Molecular Weight232.71 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C3C=CC(=CC3=NC=C2)Cl
InChIInChI=1S/C13H13ClN2/c14-10-3-4-11-12(9-10)15-6-5-13(11)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2
InChIKeyRKVBRQUSBUXPGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-(1-pyrrolidinyl)quinoline (CAS 353257-12-2) – Core Scaffold, Physicochemical Profile, and Procurement Identity


7-Chloro-4-(1-pyrrolidinyl)quinoline (CAS 353257-12-2) is a heterocyclic small molecule consisting of a quinoline core substituted with a chlorine atom at position 7 and a pyrrolidin-1-yl group at position 4. It bears the Medicines for Malaria Venture (MMV) identifier MMV007363 and was distributed as part of the open-access Malaria Box compound collection [1]. The compound has a molecular weight of 232.71 g·mol⁻¹, a calculated AlogP of 3.303, and the molecular formula C₁₃H₁₃ClN₂ . It is commercially available from multiple specialty chemical suppliers as a research-grade building block and reference standard.

Why 7-Chloro-4-(1-pyrrolidinyl)quinoline Cannot Be Replaced by a Generic 4-Aminoquinoline – The Critical Role of the Pyrrolidine Substituent


The 4-position substituent on the 7-chloroquinoline scaffold is a primary determinant of both anti-parasitic potency and host-cell cytotoxicity. Replacing the pyrrolidin-1-yl group with a diethylamino (as in chloroquine), a piperazinyl-acetamide, or a morpholino moiety fundamentally alters the electronic distribution, steric bulk, and hydrogen-bonding capacity of the molecule. In the Malaria Box phenotypic screen, compounds sharing the 7-chloroquinoline core but bearing different 4-substituents displayed IC₅₀ values spanning from 0.19 µM to >30 µM against Toxoplasma gondii tachyzoites, with selectivity indices ranging from >6 to >157 [1]. The pyrrolidine ring imposes a specific conformational constraint that cannot be replicated by acyclic aminoalkyl chains or six-membered heterocycles, making 7-chloro-4-(1-pyrrolidinyl)quinoline a non-interchangeable chemical entity for any assay or synthesis sequence that depends on its precise pharmacophoric geometry [2].

7-Chloro-4-(1-pyrrolidinyl)quinoline – Head-to-Head Quantitative Differentiation Against Closest Comparators


Anti-Toxoplasma gondii Potency: 7-Chloro-4-(1-pyrrolidinyl)quinoline vs. Clinical Standards Pyrimethamine and Sulfadiazine

In a standardized in vitro assay against Toxoplasma gondii TS-4 strain tachyzoites, 7-chloro-4-(1-pyrrolidinyl)quinoline (MMV007363) demonstrated an IC₅₀ of 1.49 µM, which is 2.4‑fold more potent than the first-line clinical agent pyrimethamine (IC₅₀ 3.62 µM) and 17.5‑fold more potent than sulfadiazine (IC₅₀ 26.05 µM) [1]. All compounds were tested in the same triplicate serial-dilution format with sigmoidal dose-response curve fitting.

Anti-Toxoplasma Phenotypic screening Protozoan chemotherapy

Head-to-Head Comparison with the Closest Structural Analog MMV006704 (N,N-Dimethyl-N′-(2-phenylquinolin-4-yl)-ethane-1,2-diamine)

Among the seven anti-Toxoplasma hits identified in the Malaria Box screen, MMV006704 shares the quinoline core but carries a 2-phenyl substitution and an acyclic ethylenediamine side chain. In the same assay, 7-chloro-4-(1-pyrrolidinyl)quinoline (MMV007363) showed a 31% lower IC₅₀ (1.49 µM vs. 1.95 µM) and a 31% higher selectivity index (>20.13 vs. >15.38) relative to MMV006704 [1]. Both compounds exhibited no detectable cytotoxicity against human foreskin fibroblasts (CC₅₀ >30 µM), indicating that the potency difference is not attributable to differential host-cell toxicity.

Structure-activity relationship Quinoline analog Anti-parasitic selectivity

Selectivity Index Ranking: 7-Chloro-4-(1-pyrrolidinyl)quinoline Achieves the Third-Highest Therapeutic Window Among Seven Confirmed Hits

The selectivity index (CC₅₀ HFF / IC₅₀ T. gondii) provides an integrated measure of anti-parasitic potency relative to host-cell safety. 7-Chloro-4-(1-pyrrolidinyl)quinoline achieved an SI >20.13, ranking third out of seven confirmed anti-Toxoplasma hits, behind only MMV007791 (SI >157) and MMV007881 (SI >28.04), but markedly exceeding MMV666095 (SI >9.83), MMV020548 (SI >7.79), and MMV085203 (SI >6.60) [1]. This demonstrates that the pyrrolidinyl substitution at position 4 confers a favorable balance of target engagement and host-cell compatibility that is not uniformly shared by other quinoline or heterocyclic scaffolds in the Malaria Box.

Selectivity index Host-cell cytotoxicity Therapeutic window

Physicochemical Differentiation: Lower Molecular Weight and Balanced Lipophilicity Relative to 4-Aminoquinoline Antimalarials

7-Chloro-4-(1-pyrrolidinyl)quinoline possesses a molecular weight of 232.71 g·mol⁻¹ and an AlogP of 3.303 [1]. By comparison, the canonical 4-aminoquinoline chloroquine (7-chloro-4-(diethylamino)quinoline) has a molecular weight of 319.87 g·mol⁻¹ and a calculated logP of approximately 4.6 [2]. The lower molecular weight and reduced lipophilicity of the pyrrolidinyl derivative place it closer to the center of drug-like property space (MW < 500, logP < 5), suggesting superior aqueous solubility and potentially improved oral bioavailability characteristics relative to the diethylamino prototype [2].

Physicochemical properties Drug-likeness Permeability

7-Chloro-4-(1-pyrrolidinyl)quinoline – Research and Industrial Application Scenarios Grounded in Quantitative Differentiation


Reference Inhibitor for Anti-Toxoplasma gondii Phenotypic Screening Cascades

With an IC₅₀ of 1.49 µM and a selectivity index >20.13 against the TS-4 strain [1], 7-chloro-4-(1-pyrrolidinyl)quinoline serves as a well-characterized mid-potency reference compound for medium-throughput phenotypic screens seeking novel non-pyrimethamine chemotypes. Its potency advantage over the clinical standard pyrimethamine (IC₅₀ 3.62 µM) provides a more sensitive assay window, allowing detection of hits with incremental improvements over existing therapies.

Scaffold for Structure-Activity Relationship (SAR) Expansion Targeting Apicomplexan Parasites

The quantitative differentiation from the close analog MMV006704 (IC₅₀ 1.95 µM vs. 1.49 µM; SI >15.38 vs. >20.13) [1] confirms that the pyrrolidin-1-yl substituent at position 4 confers measurable potency and selectivity advantages. Medicinal chemistry teams can confidently use this scaffold as a starting point for systematic SAR exploration, knowing that even minor modifications to the 4-position heterocycle produce quantifiable shifts in biological activity.

Physicochemical Benchmark for Optimizing Quinoline-Based Leads Within Drug-Like Property Space

The compound's molecular weight (232.71 g·mol⁻¹) and AlogP (3.303) position it favorably within drug-like property guidelines [1][2]. Compared to chloroquine (MW 319.87, logP ~4.6), it offers 27% lower molecular weight and a 1.3-log-unit improvement in lipophilicity. This property profile makes the scaffold suitable for lead optimization programs aiming to maintain Rule-of-Five compliance while adding substituents to improve potency and selectivity.

Procurement Specification for Chemical Biology Probe Panels in Parasitology

Given its well-documented single-concentration activity against multiple life-cycle stages of Plasmodium falciparum in the original Malaria Box distribution and its cross-species activity against T. gondii tachyzoites [1], 7-chloro-4-(1-pyrrolidinyl)quinoline is a rationally selected component for focused chemical biology panels designed to interrogate conserved apicomplexan targets. Its commercial availability from multiple vendors ensures reproducible procurement for multi-site collaborative studies.

Quote Request

Request a Quote for 7-Chloro-4-(1-pyrrolidinyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.